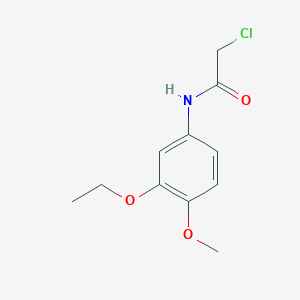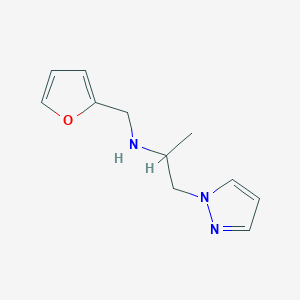![molecular formula C14H18N2S B7557988 4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline, commonly known as DTMA, is a chemical compound that belongs to the family of aniline derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Wirkmechanismus
DTMA is known to interact with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Its fluorescent properties make it a valuable tool for studying the binding interactions between small molecules and biomolecules.
Biochemical and Physiological Effects:
DTMA has been shown to have low toxicity and is not known to have any significant physiological effects. However, its potential applications in photodynamic therapy for cancer treatment suggest that it may have some cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DTMA has several advantages for lab experiments, including its high sensitivity as a fluorescent probe, low toxicity, and ease of synthesis. However, its limitations include its relatively low quantum yield and susceptibility to photobleaching.
Zukünftige Richtungen
There are several potential future directions for research on DTMA. One area of interest is the development of new applications for DTMA in biochemistry and materials science. Another area of interest is the synthesis of new derivatives of DTMA with improved properties such as higher quantum yield and increased stability. Finally, the development of new methods for the synthesis of DTMA and its derivatives may also be an area of future research.
Synthesemethoden
DTMA can be synthesized through a multistep reaction process that involves the condensation of 4-chloro-N-(thiophen-3-ylmethyl)aniline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper powder. The resulting product is then purified through column chromatography to obtain pure DTMA.
Wissenschaftliche Forschungsanwendungen
DTMA has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study the binding interactions of small molecules with proteins and nucleic acids. DTMA has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, it has been used as a building block for the synthesis of novel organic materials with unique properties such as high conductivity and luminescence.
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-16(2)10-12-3-5-14(6-4-12)15-9-13-7-8-17-11-13/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGCZYYPJXCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)